ICMA (CAS 186682-36-0), chemically known as indene-C60 monoadduct, is a highly soluble, functionalized fullerene derivative engineered as an n-type electron acceptor for organic photovoltaics (OPVs) and printed electronics . By incorporating a single indene solubilizing group onto the C60 cage, ICMA overcomes the severe aggregation and poor solution processability of pristine C60, enabling seamless integration into roll-to-roll manufacturing workflows [1]. In procurement and material selection, ICMA is primarily evaluated against the industry-standard benchmark PCBM. It offers a slightly elevated Lowest Unoccupied Molecular Orbital (LUMO) energy level that enhances the open-circuit voltage (Voc) of photovoltaic devices, while maintaining the critical electron mobility and broad polymer miscibility required for high-yield device fabrication .
Substituting ICMA with generic fullerene alternatives like standard PCBM or the higher-LUMO Indene-C60 bisadduct (ICBA) frequently results in critical performance failures due to energetic mismatch[1]. While ICBA possesses a significantly higher LUMO level that maximizes Voc in older P3HT blends, it fails completely when paired with modern low-bandgap polymers (e.g., PCDTBT, PTB7). The energy offset between the low-bandgap polymer's LUMO and ICBA's elevated LUMO is too narrow to provide the thermodynamic driving force necessary for efficient exciton dissociation, plummeting device power conversion efficiency to below 1% [1]. Conversely, reverting to standard PCBM sacrifices the valuable Voc gains afforded by indene functionalization [2]. ICMA occupies a strict energetic 'sweet spot,' making it non-interchangeable for buyers requiring both enhanced Voc and preserved charge-separation driving force in advanced polymer blends.
The introduction of the electron-donating indene group in ICMA raises its LUMO energy level relative to standard PCBM, directly correlating to an increased open-circuit voltage (Voc) in bulk heterojunction devices [1]. In standardized P3HT:acceptor solar cells, ICMA demonstrates a Voc of 0.65 V, representing a quantifiable 12% improvement over the 0.58 V benchmark typically achieved with PCBM under identical AM 1.5G illumination conditions[1].
| Evidence Dimension | Open-Circuit Voltage (Voc) |
| Target Compound Data | 0.65 V (ICMA) |
| Comparator Or Baseline | 0.58 V (PCBM) |
| Quantified Difference | +0.07 V increase |
| Conditions | P3HT:fullerene bulk heterojunction solar cells under AM 1.5G, 100 mW/cm2 illumination |
A higher Voc directly translates to greater overall power conversion efficiency (PCE), making ICMA a high-yield drop-in replacement for PCBM in compatible polymer systems.
Multi-adduct fullerenes like ICBA offer higher LUMO levels but suffer from severe energetic incompatibility with advanced low-bandgap polymers such as PCDTBT [1]. The LUMO offset between PCDTBT and ICBA is insufficient to drive charge separation, resulting in a catastrophic drop in Power Conversion Efficiency (PCE) to less than 1%[1]. In contrast, ICMA maintains a perfectly balanced LUMO level that preserves the necessary energetic driving force, allowing it to function efficiently as an electron acceptor with low-bandgap donors where ICBA fails [1].
| Evidence Dimension | Power Conversion Efficiency (PCE) with PCDTBT |
| Target Compound Data | Maintains efficient charge separation driving force |
| Comparator Or Baseline | < 1% PCE due to insufficient LUMO offset (ICBA) |
| Quantified Difference | Prevention of catastrophic efficiency loss (<1% for ICBA) |
| Conditions | Blended with low-bandgap polymer PCDTBT in BHJ solar cells |
Buyers formulating next-generation OPVs with low-bandgap polymers must select ICMA over ICBA to prevent complete device failure due to insufficient exciton dissociation energy.
Beyond photovoltaics, the structural asymmetry of the indene monoadduct imparts a distinct permanent dipole moment to the C60 cage, estimated at 2.34 Debye . This molecular polarization, combined with the massive increase in organic solvent solubility compared to pristine C60, enables ICMA to function effectively as an n-type semiconductor in solution-processed organic field-effect transistors (OFETs). It demonstrates unipolar n-channel characteristics and high electron mobility that pure, non-polar C60 cannot achieve uniformly from solution-cast films.
| Evidence Dimension | Molecular Dipole Moment |
| Target Compound Data | 2.34 Debye (highly solution-processable) |
| Comparator Or Baseline | 0 Debye (Pristine C60, poor solution processability) |
| Quantified Difference | +2.34 Debye (enabling distinct solid-state packing and uniform film formation) |
| Conditions | Estimated molecular property for thin-film OFET applications |
The permanent dipole and high solubility make ICMA highly processable for printed electronics and OFETs, avoiding the severe aggregation issues of pristine C60.
ICMA serves as a highly compatible fullerene acceptor for pairing with low-bandgap donor polymers (such as PCDTBT and PTB7) where bisadducts like ICBA fail due to insufficient LUMO offsets. Its balanced energy levels ensure efficient exciton dissociation while still providing a distinct Voc advantage over standard PCBM[1].
Leveraged as an n-type semiconductor in printed electronics. The 2.34 Debye dipole moment and high solubility in organic solvents allow for uniform film formation, yielding unipolar n-channel characteristics with high electron mobility that outperform pristine C60 in solution-processed manufacturing workflows .
Utilized as a secondary acceptor or cascade material in ternary organic solar cells. ICMA's intermediate energy levels between the donor polymer and a deeper fullerene (like PCBM) can facilitate efficient charge transfer cascades, reducing recombination losses and improving overall device fill factor and stability[1].